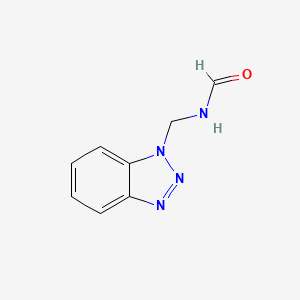
1-(4-Chlorobenzyl)pyrrolidine
Overview
Description
1-(4-Chlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Chlorobenzyl)pyrrolidine, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobenzyl)pyrrolidine is characterized by a pyrrolidine ring attached to a benzyl group at the 4-position . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The introduction of a 4-chlorobenzyl group can significantly influence the biological activity of these compounds. For instance, structure-activity relationship (SAR) studies have shown that substituents on the pyrrolidine nitrogen can lead to variations in antibacterial activity .
Asymmetric Synthesis of Organocatalysts
Pyrrolidine-based structures are crucial in the field of asymmetric organocatalysis. They serve as building blocks for the synthesis of complex molecular architectures. The chirality of pyrrolidine derivatives makes them suitable for use in catalyzing enantioselective reactions, which are fundamental in producing optically active pharmaceuticals .
Enzyme Inhibition Studies
Compounds featuring the pyrrolidine core are often investigated for their potential as enzyme inhibitors. For example, derivatives with specific substitutions have been shown to exhibit inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for diabetes treatment .
Antibacterial Agents
The structural modification of pyrrolidine rings, such as the addition of a 4-chlorobenzyl group, can enhance antibacterial properties. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .
Stereoselective Binding Studies
The stereogenicity of the pyrrolidine ring allows for the exploration of stereoselective binding to proteins. This is crucial in understanding how different stereoisomers of a drug interact with biological targets, which can lead to the development of more effective and targeted therapies .
Ligand Design for Chemical Catalysis
Pyrrolidine derivatives are also used in designing ligands for chemical catalysis. Their structural versatility and the presence of a stereocenter make them suitable candidates for catalyzing a variety of chemical reactions, including those that are part of synthetic pathways for complex organic molecules .
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXGVIKZRKRLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)








![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)


